N-{2-[4-(3-IODOBENZOYL)PIPERAZINO]ETHYL}-N-(4-IODOPHENYL)ETHANEDIAMIDE
Description
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is a synthetic organic compound that features two iodophenyl groups and a piperazine ring
Properties
Molecular Formula |
C21H22I2N4O3 |
|---|---|
Molecular Weight |
632.2g/mol |
IUPAC Name |
N-[2-[4-(3-iodobenzoyl)piperazin-1-yl]ethyl]-N'-(4-iodophenyl)oxamide |
InChI |
InChI=1S/C21H22I2N4O3/c22-16-4-6-18(7-5-16)25-20(29)19(28)24-8-9-26-10-12-27(13-11-26)21(30)15-2-1-3-17(23)14-15/h1-7,14H,8-13H2,(H,24,28)(H,25,29) |
InChI Key |
RLIMDBSMRKUNGX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)I)C(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Iodination of Phenyl Groups: The iodination of phenyl groups can be achieved using iodine and an oxidizing agent such as nitric acid.
Coupling Reactions: The iodinated phenyl groups are then coupled with the piperazine intermediate using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering cellular pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-N’-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
- N-(4-chlorophenyl)-N’-(2-{4-[(3-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide
Uniqueness
N-(4-iodophenyl)-N’-(2-{4-[(3-iodophenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide is unique due to the presence of iodine atoms, which can significantly influence its reactivity and interactions compared to its bromine or chlorine analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
